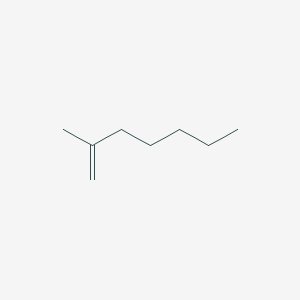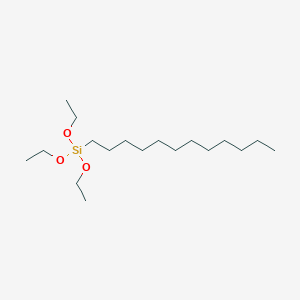
Dodecyltriethoxysilan
Übersicht
Beschreibung
Dodecyltriethoxysilane (DTEOS) is an organosilicon compound with a wide range of applications in science and industry. It is used as an intermediate in the synthesis of organosilicon compounds, as a surface modifier, and as a cross-linking agent for polymers. DTEOS has also been used in the development of materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Wissenschaftliche Forschungsanwendungen
Kopplungsmittel
DTES ist ein Organosilan, das als Kopplungsmittel verwendet wird . Es bildet alkylsiloxanbasierte Filme, die zur Abstimmung der Benetzbarkeit verwendet werden können und eine Vielzahl von Oberflächen mit Hydrophobizität versehen .
Oberflächenbehandlung von Calcitkristallen
DTES kann bei der Oberflächenbehandlung von Calcitkristallen zur Bestimmung der Wirkung der Benetzbarkeit mit der Einarbeitung von Nanopartikeln verwendet werden . Diese Anwendung ist besonders nützlich für die Untersuchung der Mineralogie und Geochemie.
Bildung von Silica-Nanofluid
Eine Studie berichtet über die Verwendung von DTES zur Bildung eines Silica-Nanofluids, das den Wasserkontaktwinkel eines ölbenetzten Karbonatsubstrats verändert . Diese Anwendung ist wichtig im Bereich der Erdöltechnik, wo die Kontrolle der Benetzbarkeit von ölbenetzten Substraten entscheidend ist.
Korrosionsschutzbeschichtung auf Weichstahl
DTES kann mit Tetraethoxysilan elektrochemisch abgeschieden werden, das als korrosionsschutzbeschichtung auf Weichstahl verwendet werden kann . Diese Anwendung ist besonders wichtig im Bereich der Materialwissenschaften und -technik.
Herstellung von organisch modifizierten Silanbeschichtungen
Es wurde ein einfaches Verfahren zur Herstellung von organisch modifizierten Silanbeschichtungen für die wasserabweisende Oberflächenmodifizierung vorgeschlagen, das die Mikrowellen-Sol-Gel-Synthese von Hybridmaterialien verwendet . Als Silanderivate wurden preiswerte fluorfreie Tetraethoxysilan (TEOS) und DTES verwendet .
Abstimmung der Benetzungseigenschaften
Das TEOS/DTES-Verhältnis erwies sich als entscheidender Faktor für die Abstimmung der Benetzungseigenschaften . Die Ergebnisse deuten darauf hin, dass eine signifikante Steigerung der Hydrophobizität durch die Verwendung von nicht-fluorierten, kostengünstigen Silica-Nanomaterialien erreicht werden kann, die mit einem schnellen, umweltfreundlichen Verfahren hergestellt werden
Wirkmechanismus
Target of Action
Dodecyltriethoxysilane (DTES) is an organosilane that primarily targets surfaces where it is applied . It is used as a coupling agent, which means it facilitates the bonding of two dissimilar materials .
Mode of Action
DTES interacts with its targets by forming alkylsiloxane-based films . This process is achieved through a reaction between dodecene and triethoxysilane, which yields dodecyltriethoxysilane . The resulting film can tune the wettability of a variety of surfaces, facilitating them with hydrophobicity .
Biochemical Pathways
It is known that dtes alters the water contact angle of an oil-wet carbonate substrate when used to form a silica nanofluid . This suggests that it may influence the hydrophobic interactions within the biochemical systems where it is applied.
Pharmacokinetics
Given its use as a surface treatment agent, it is likely that its bioavailability is largely dependent on the method and extent of its application on the target surface .
Result of Action
The primary result of DTES action is the alteration of surface properties. It forms alkylsiloxane-based films that can tune the wettability and facilitate a variety of surfaces with hydrophobicity . This can be particularly useful in applications such as the surface treatment of calcite crystals for the determination of the effect of wettability with the incorporation of nanoparticles . It may also be electrodeposited with tetraethoxysilane, which can be used as an anti-corrosive coating on mild steel .
Safety and Hazards
Zukünftige Richtungen
Dodecyltriethoxysilane has been used in the formation of a silica nanofluid which alters the water contact angle of an oil-wet carbonate substrate . It can also be used in the surface treatment of calcite crystals for the determination of the effect of wettability with the incorporation of nanoparticles . It may be electrodeposited with tetraethoxysilane, which can be used as an anti-corrosive coating on mild steel .
Eigenschaften
IUPAC Name |
dodecyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-22(19-6-2,20-7-3)21-8-4/h5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUFXEJWPRRAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066383 | |
| Record name | Silane, dodecyltriethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18536-91-9 | |
| Record name | Dodecyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18536-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethoxydodecylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018536919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyltriethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, dodecyltriethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dodecyltriethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHOXYDODECYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THR750YUV0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



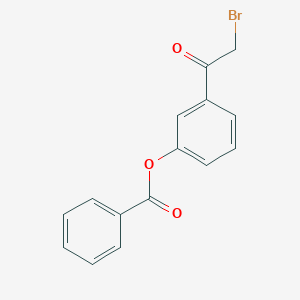


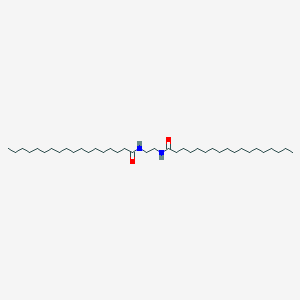

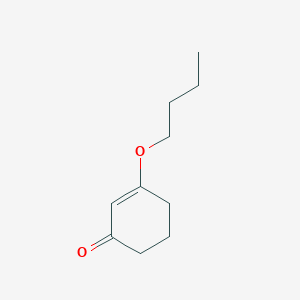
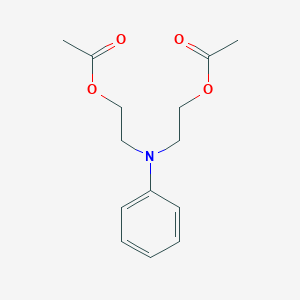

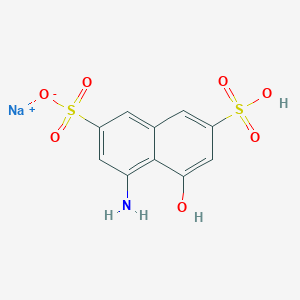
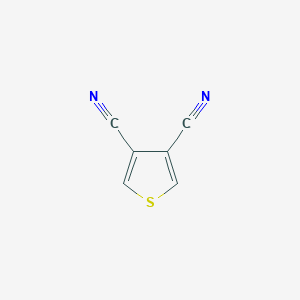
![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)

